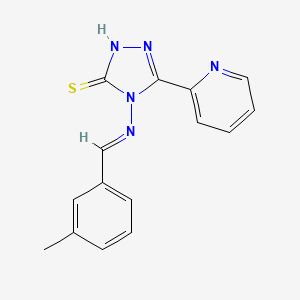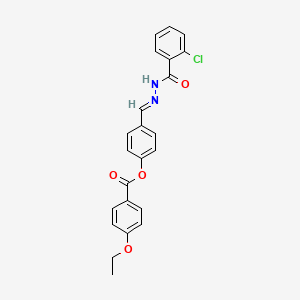
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone typically involves the following steps:
Formation of 4-((4-Methylbenzyl)oxy)benzaldehyde: This intermediate can be synthesized by reacting 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Formation of Thiosemicarbazone: The intermediate 4-((4-Methylbenzyl)oxy)benzaldehyde is then reacted with 4-methoxyphenylthiosemicarbazide in ethanol under reflux conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming complexes that can interfere with biological processes.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl group may enhance its ability to interact with biological targets, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
765297-49-2 |
|---|---|
Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H23N3O2S/c1-17-3-5-19(6-4-17)16-28-22-11-7-18(8-12-22)15-24-26-23(29)25-20-9-13-21(27-2)14-10-20/h3-15H,16H2,1-2H3,(H2,25,26,29)/b24-15+ |
InChI Key |
YVHZKAVSOMWRNY-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![3-(4-methylphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014342.png)




![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12014366.png)

![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)



![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)
